Foreword: The Strategic Importance of a Multifunctional Building Block
Foreword: The Strategic Importance of a Multifunctional Building Block
An In-Depth Technical Guide to 2-Fluoro-4'-nitrobenzophenone (CAS: 77778-85-9)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can unlock. 2-Fluoro-4'-nitrobenzophenone, registered under CAS number 77778-85-9, emerges as a distinguished building block that exemplifies these qualities. Its structure, a diaryl ketone scaffold functionalized with a strategically placed fluorine atom and a nitro group, offers a confluence of reactive sites. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal precursor in the development of complex chemical entities. For the discerning scientist, understanding the nuances of this molecule is key to leveraging its full synthetic potential.
Core Physicochemical & Structural Characteristics
2-Fluoro-4'-nitrobenzophenone is a crystalline solid whose identity is defined by the unique arrangement of its constituent atoms and functional groups.[1] The core structure consists of a benzophenone skeleton, where one phenyl ring is substituted with a fluorine atom at the 2-position, and the second phenyl ring bears a nitro group at the 4'-position. This specific substitution pattern dictates its chemical behavior and physical properties.
| Property | Value | Source(s) |
| CAS Number | 77778-85-9 | [1][2] |
| Molecular Formula | C₁₃H₈FNO₃ | [2][3] |
| Molecular Weight | 245.21 g/mol | [2][4] |
| Appearance | White to pale yellow powder/crystalline solid | [1] |
| Melting Point | 115 °C | [4] |
| Boiling Point | 412.1±30.0 °C (Predicted) | [4] |
| Density | 1.335±0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥97-99% | [1] |
Synthesis Pathway: The Friedel-Crafts Acylation Approach
The synthesis of substituted benzophenones frequently relies on the robust and well-established Friedel-Crafts acylation reaction. For 2-Fluoro-4'-nitrobenzophenone, a plausible and industrially relevant pathway involves the reaction of 2-fluorobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).
The causality behind this choice lies in the electrophilic nature of the acylation. The Lewis acid coordinates to the carbonyl oxygen of 2-fluorobenzoyl chloride, significantly increasing the electrophilicity of the carbonyl carbon. This potent electrophile then attacks the electron-rich nitrobenzene ring. The directing effect of the nitro group (a meta-director) would seemingly conflict with the desired para-substitution. However, under Friedel-Crafts conditions, the reaction can be controlled to favor the para-isomer, which is often separable from the ortho- and meta-isomers by crystallization due to differences in polarity and crystal packing. An analogous process is patented for the synthesis of the isomer 2-nitro-4'-fluorobenzophenone, highlighting the industrial viability of this methodology.[5][6]
Workflow for Synthesis
Caption: Generalized workflow for the synthesis of 2-Fluoro-4'-nitrobenzophenone.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative example based on established Friedel-Crafts acylation principles.[5][6]
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add nitrobenzene (used as both reactant and solvent) and cool the vessel to 0-5 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous ferric chloride (FeCl₃) to the cooled nitrobenzene with stirring.
-
Acyl Chloride Addition: Add 2-fluorobenzoyl chloride dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the catalyst and separates it into the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. If a different solvent was used, extract the product into a water-immiscible organic solvent (e.g., dichloromethane). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure 2-Fluoro-4'-nitrobenzophenone.[4]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of 2-Fluoro-4'-nitrobenzophenone is crucial. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the 8 distinct aromatic protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | A signal for the carbonyl carbon (approx. 190-195 ppm), and distinct signals for the 12 aromatic carbons, including those directly bonded to fluorine and the nitro group. |
| FT-IR | Functional Group Identification | Strong characteristic absorption for the carbonyl (C=O) stretch (approx. 1650-1670 cm⁻¹), and strong absorptions for the C-NO₂ stretches (approx. 1520 cm⁻¹ and 1350 cm⁻¹). |
| Mass Spec. | Molecular Weight Verification | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 245.21 g/mol . |
| HPLC | Purity Assessment | A single major peak under optimized conditions, allowing for quantification of purity (e.g., >99%). |
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol is a general method and should be optimized for specific instrumentation.[7]
-
Standard Preparation: Accurately weigh and dissolve 2-Fluoro-4'-nitrobenzophenone in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the synthesized sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards to create a calibration curve. Inject the sample and determine its purity by comparing the peak area to the calibration curve.
Reactivity and Synthetic Utility
The true value of 2-Fluoro-4'-nitrobenzophenone lies in the distinct reactivity of its functional groups, making it a versatile synthetic intermediate.
Caption: Key reaction pathways demonstrating the synthetic utility of the title compound.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, catalytic hydrogenation). This transformation yields 4'-amino-2-fluorobenzophenone, a key precursor for pharmaceuticals, dyes, and polymers. The resulting amino group provides a nucleophilic handle for subsequent reactions like amide bond formation or diazotization.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the activating carbonyl group, is susceptible to SNAr reactions. Strong nucleophiles can displace the fluoride, enabling the introduction of various functionalities (e.g., amines, alkoxides), further diversifying the molecular scaffold.
-
Ketone Chemistry: The central carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or conversion to an oxime, although these reactions are often secondary to the more versatile transformations of the nitro and fluoro groups.
This trifecta of reactive sites makes 2-Fluoro-4'-nitrobenzophenone an invaluable building block for combinatorial chemistry and the targeted synthesis of complex molecules.[8][9]
Relevance in Medicinal Chemistry and Drug Discovery
While direct therapeutic applications of 2-Fluoro-4'-nitrobenzophenone are not documented, its structural motifs are highly relevant in drug design, and its derivatives serve as crucial precursors.
-
Benzodiazepine Precursors: Structurally related aminobenzophenones are cornerstone intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs. For instance, 2-amino-2'-fluoro-5-nitrobenzophenone is a known precursor for the potent benzodiazepine Flunitrazepam.[10][11][12] By analogy, derivatives of 2-Fluoro-4'-nitrobenzophenone are logical starting points for novel CNS-active agents.
-
The Role of Fluorine and Nitro Groups: The incorporation of fluorine and nitro groups into drug candidates is a well-established strategy in medicinal chemistry.[13]
-
Fluorine: Can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electronic interactions, and increase membrane permeability.[14]
-
Nitro Group: Can act as a key hydrogen bond acceptor or be metabolically reduced in hypoxic environments (e.g., in tumors or certain bacteria) to a cytotoxic species, a strategy used in some anticancer and antimicrobial drugs.[13]
-
-
Antimicrobial Potential: The benzophenone scaffold itself has been investigated for antimicrobial properties.[15] Derivatives of 2-Fluoro-4'-nitrobenzophenone could be explored as potential leads in the development of new anti-infective agents.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While specific toxicological data for this compound is limited, a precautionary approach based on structurally related chemicals is necessary.[12]
GHS Hazard Information (Based on Related Compounds)
| Hazard | Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | P261, P264, P270, P280, P301+P317, P302+P352 | [16][17][18] |
| Skin Irritation | Causes skin irritation. | P280, P302+P352, P362+P364 | [16][19] |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 | [16][19] |
| Respiratory Irrit. | May cause respiratory irritation. | P261, P271, P304+P340 | [16][19] |
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[16][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][19]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[16][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][20]
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[16][19]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical help.[17]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-Fluoro-4'-nitrobenzophenone is more than a mere collection of atoms; it is a carefully arranged molecular tool. Its value is derived from the interplay of its benzophenone core, an activatable fluoro group, and a reducible nitro moiety. This combination provides chemists with multiple, orthogonal synthetic handles to build molecular complexity efficiently. For researchers in drug discovery and materials science, this compound represents a gateway to novel structures with potentially enhanced biological or physical properties. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to incorporate this powerful building block into their research and development programs.
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